REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH:8]2[CH2:12][N:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:10][C:9]2=N)[CH2:3][CH2:2]1.[OH-:20].[Na+]>Cl>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH:8]2[CH2:12][N:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:10][C:9]2=[O:20])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
4-morpholinomethyl-1-phenylpyrazolidin-3-imine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CC1C(NN(C1)C1=CC=CC=C1)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallized from petroleum ether (boiling point 100°-120° C) as colourless plates (melting point 143°-144° C)
|
Name
|
|
Type
|
|
Smiles
|
O1CCN(CC1)CC1C(NN(C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |